Product packaging for Sodium 3-oxobut-1-en-1-olate(Cat. No.:CAS No. 42731-41-9)

Sodium 3-oxobut-1-en-1-olate

Cat. No.: B3266511
CAS No.: 42731-41-9
M. Wt: 108.07 g/mol
InChI Key: XMAOLNHCOHNAHQ-SQQVDAMQSA-M
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Description

Contextualization of Enolates in Organic Synthesis

Enolates are highly reactive intermediates that are fundamental to the field of organic chemistry, particularly in the formation of carbon-carbon bonds. patsnap.comfiveable.me These species are organic anions derived from the deprotonation of a carbon atom adjacent to a carbonyl group (the α-carbon). fiveable.memasterorganicchemistry.com The resulting anion is stabilized by resonance, delocalizing the negative charge between the α-carbon and the oxygen atom of the former carbonyl group. masterorganicchemistry.comnumberanalytics.com This delocalization makes enolates versatile nucleophiles, capable of reacting with a wide array of electrophiles. fiveable.memasterorganicchemistry.com Their utility is central to many pivotal synthetic transformations, including aldol (B89426) condensations, Claisen condensations, and alkylation reactions, which are indispensable for constructing the complex molecular architectures found in natural products and pharmaceuticals. fiveable.mefiveable.menumberanalytics.com

Significance of Sodium Enolates as Reagents

Sodium enolates are a prominent class of enolates, typically generated using sodium-containing bases such as sodium hydride (NaH), sodium amide (NaNH₂), or sodium alkoxides. libretexts.orgslideshare.net The choice of base is crucial; strong, non-nucleophilic bases like sodium hydride are often used to achieve complete and irreversible formation of the enolate. patsnap.comlibretexts.org The sodium counterion (Na⁺) plays a significant role in the structure and reactivity of the enolate. rsc.org It can influence the aggregation state of the enolate in solution and affect the regioselectivity and stereoselectivity of its subsequent reactions. numberanalytics.comrsc.org For instance, the reaction of carbonyl compounds with sodium hydride is a common method for producing sodium enolates with the evolution of hydrogen gas. libretexts.orgbyjus.com

Structural Overview and Reactivity Principles of Sodium 3-oxobut-1-en-1-olate

This compound (C₄H₅NaO₂) is the sodium salt of the enol of acetoacetaldehyde. nih.gov As an enolate, its reactivity is governed by the nucleophilic character of the α-carbon. The negative charge is delocalized across the oxygen and carbon atoms, though it predominantly reacts as a carbon nucleophile. masterorganicchemistry.com This ambident nature allows it to attack electrophilic centers, making it a valuable building block in organic synthesis for forming new carbon-carbon bonds. The presence of the sodium cation influences its reactivity profile. The specific properties of this compound are summarized in the table below.

PropertyValue
CAS Number 42731-41-9
Molecular Formula C₄H₅NaO₂
Molecular Weight 108.07 g/mol
IUPAC Name sodium;(E)-3-oxobut-1-en-1-olate
InChI Key XMAOLNHCOHNAHQ-SQQVDAMQSA-M

A summary of the key properties of this compound.

A documented synthesis of this compound involves the formylation of the enolate of acetone (B3395972). thieme-connect.de Specifically, a mixture of anhydrous acetone and ethyl formate (B1220265) is added to a suspension of sodium methoxide (B1231860) in anhydrous diethyl ether. thieme-connect.de This reaction yields this compound, which precipitates from the reaction mixture. thieme-connect.de

Historical Perspectives in Enolate Generation and Application

The concept of enolates dates back to the early 20th century, with pioneering work by chemists such as Arthur Lapworth and Christopher Ingold who investigated the mechanisms of enolate formation and their reactions. numberanalytics.com Initially, enolates were primarily studied as transient species generated in low concentrations in protic solvents using bases like alkoxides. wikipedia.org These conditions are characteristic of classic reactions like the aldol condensation. wiley-vch.de

A significant advancement in enolate chemistry was the development of methods for generating "preformed" enolates. wiley-vch.de This involved using strong, non-nucleophilic bases in aprotic solvents to quantitatively convert a carbonyl compound into its enolate form before adding an electrophile. libretexts.org This approach provided greater control over reactions and expanded the synthetic utility of enolates. fiveable.me The 1970s and 1980s saw major progress in the use of specific enolates, such as boron enolates, for highly stereoselective aldol reactions, a cornerstone of modern asymmetric synthesis. researchgate.net The ability to control the geometry (E/Z) of the enolate became crucial for determining the stereochemical outcome of these reactions. byjus.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NaO2 B3266511 Sodium 3-oxobut-1-en-1-olate CAS No. 42731-41-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E)-3-oxobut-1-en-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.Na/c1-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1/b3-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAOLNHCOHNAHQ-SQQVDAMQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42731-41-9
Record name sodium 3-oxobut-1-en-1-olate
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Synthetic Methodologies and Route Optimization

Direct Deprotonation Approaches

Direct deprotonation involves the removal of an acidic α-proton from a carbonyl compound using a strong base to form the corresponding sodium enolate. For sodium 3-oxobut-1-en-1-olate, a logical precursor for this approach would be methyl acetoacetate (B1235776) or a similar β-keto ester.

Influence of Solvent Systems and Reaction Atmosphere

The choice of solvent significantly impacts the reactivity and stability of the resulting enolate. Aprotic solvents are essential to prevent proton exchange with the enolate. Polar aprotic solvents can influence the aggregation state and reactivity of the sodium enolate.

A strictly anhydrous and inert atmosphere is paramount for the success of direct deprotonation methods. Sodium enolates are highly sensitive to moisture and will be readily protonated by water, leading to a decrease in yield. The presence of oxygen can also lead to undesired side reactions. Therefore, all reagents and solvents must be thoroughly dried, and the reaction should be conducted using standard Schlenk line or glove box techniques.

Formylation-Derived Synthesis Pathways

An alternative and widely used method for the synthesis of this compound is through a formylation reaction, which is a type of Claisen condensation. This pathway involves the reaction of a ketone with a formate (B1220265) ester in the presence of a base.

Generation of Enolate Salts via Alkoxide Bases

In this synthetic route, a ketone such as acetone (B3395972) can be reacted with an alkyl formate, for instance, ethyl formate, in the presence of a sodium alkoxide base like sodium ethoxide (NaOEt). The alkoxide base serves to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the formate ester.

The selection of the alkoxide base is important; typically, the alkoxide used matches the alcohol that would be liberated from the ester to prevent transesterification reactions. High yields are often obtained in these condensation reactions because the final deprotonation of the β-dicarbonyl product drives the equilibrium towards the product side.

Table 2: Typical Parameters for Formylation-Derived Synthesis

Parameter Reagent/Condition Role
Ketone Acetone Enolizable ketone that acts as the nucleophile precursor.
Formylating Agent Ethyl Formate Provides the formyl group and acts as the electrophile.
Base Sodium Ethoxide (NaOEt) Promotes the formation of the enolate from the ketone.
Solvent Ethanol (B145695)/Aprotic Solvent The reaction can be run in the corresponding alcohol or an aprotic solvent.

| Work-up | Acidification (optional) | To isolate the β-keto aldehyde, though the sodium salt is the target. |

Mechanistic Considerations of Formyl Ester Enolate Formation

The mechanism of this formylation reaction is a classic example of a Claisen condensation. The process can be broken down into the following key steps:

Enolate Formation : The alkoxide base abstracts an α-proton from the ketone (acetone) to form a resonance-stabilized enolate.

Nucleophilic Attack : The enolate anion then performs a nucleophilic attack on the carbonyl carbon of the formate ester. This results in the formation of a tetrahedral intermediate.

Elimination : The tetrahedral intermediate collapses, expelling the alkoxide group (e.g., ethoxide) and forming the β-keto aldehyde.

Deprotonation : The resulting β-keto aldehyde is more acidic than the starting ketone or alcohol solvent. Therefore, it is readily deprotonated by the alkoxide base to form the highly resonance-stabilized this compound. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

Industrial Synthesis and Process Scalability

The industrial production of this compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The formylation-derived pathway, specifically the Claisen-Schmidt condensation, is often favored for large-scale synthesis due to its efficiency and the availability of inexpensive starting materials.

Key challenges in scaling up the synthesis include:

Heat Management : The condensation reaction is often exothermic, and efficient heat dissipation is crucial to maintain control over the reaction and prevent side reactions.

Reagent Addition and Mixing : Proper control over the rate of addition of reagents and efficient mixing are necessary to ensure uniform reaction conditions and avoid localized high concentrations, which can lead to the formation of byproducts.

Solvent and Reagent Handling : The use of flammable solvents and moisture-sensitive reagents like sodium hydride or sodium ethoxide necessitates specialized handling and safety protocols on an industrial scale.

Product Isolation and Purification : The separation of the product from the reaction mixture and any byproducts needs to be efficient and scalable. For instance, in some large-scale processes, phase separation techniques are employed to simplify product isolation.

Waste Reduction : Green chemistry principles are increasingly important in industrial processes. This includes minimizing waste by optimizing reaction stoichiometry and developing methods for solvent recycling.

Continuous flow reactors are also being explored for the synthesis of related compounds, as they can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes.

Continuous Production Methodologies

The industrial synthesis of this compound is increasingly benefiting from the adoption of continuous flow manufacturing over traditional batch processing. This shift is driven by the significant advantages offered by flow chemistry in terms of safety, efficiency, and product consistency. In a continuous flow setup, reagents are continuously fed into a reactor where the chemical transformation occurs in a constant stream, allowing for precise control over reaction parameters.

A typical continuous process for the production of a β-keto enolate like this compound involves the reaction of an alkyl acetate (B1210297) with a strong base. The use of flow reactors, such as microreactors or packed-bed reactors, facilitates superior heat and mass transfer. This is particularly crucial for the exothermic nature of enolate formation, preventing the formation of localized hot spots and minimizing the risk of side reactions or product degradation. The precise control over residence time, temperature, and stoichiometry in a continuous system leads to a more consistent product quality and higher yields compared to batch methods.

The table below outlines a comparative analysis of batch versus continuous production for enolate synthesis, highlighting the key advantages of the latter.

ParameterBatch ProductionContinuous Flow Production
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Enhanced safety due to small reactor volumes and superior heat dissipation.
Efficiency Lower throughput, with downtime between batches for cleaning and setup.Higher throughput with uninterrupted operation, leading to increased productivity.
Product Quality Potential for batch-to-batch variability due to challenges in maintaining uniform conditions.High consistency in product quality due to precise control over reaction parameters.
Scalability Scaling up can be complex and may require significant process redesign.More straightforward scalability by extending operational time or numbering-up reactors.

Purification Techniques for Industrial Scale

The purification of this compound on an industrial scale is critical to meet the high-purity requirements for its various applications. The primary methods employed are crystallization-based techniques, which are effective for isolating and purifying solid organic salts.

Evaporative and Cooling Crystallization: These are conventional methods where the crude sodium enolate is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. Subsequent cooling or evaporation of the solvent reduces the solubility of the enolate, leading to its crystallization. The choice of solvent is crucial and is determined by the solubility profile of the this compound and its impurities.

Antisolvent Crystallization: This technique is particularly advantageous as it can be more energy-efficient than evaporative crystallization. researchgate.net In this process, an antisolvent—a solvent in which the desired compound is insoluble—is added to a solution of the crude product. This addition drastically reduces the solubility of the sodium enolate, inducing its precipitation as a purified solid. researchgate.netmt.com The rate of antisolvent addition and the degree of mixing are critical parameters that influence the crystal size and purity. mt.com

The selection of a suitable purification technique is often guided by the specific impurities present and the desired final product specifications. A multi-step purification process, potentially combining different crystallization methods, may be employed to achieve the highest purity levels. d-nb.infonih.gov

Purification TechniquePrincipleKey Considerations
Evaporative Crystallization Supersaturation is achieved by evaporating the solvent.Energy-intensive; suitable for compounds with low temperature-dependent solubility.
Cooling Crystallization Supersaturation is induced by lowering the temperature of a saturated solution.Effective for compounds with a significant positive temperature coefficient of solubility. mt.com
Antisolvent Crystallization Solubility is reduced by the addition of a miscible solvent in which the compound is insoluble. researchgate.netmt.comSelection of an appropriate solvent/antisolvent system is critical; offers high yields and energy savings. researchgate.net
Reactive Crystallization Crystallization occurs simultaneously with the chemical reaction.Can simplify the process by combining reaction and purification into a single step.

Green Chemistry Principles in Synthesis (as applicable to enolate generation)

The synthesis of this compound, and enolate generation in general, is an area where the principles of green chemistry can be effectively applied to enhance sustainability and reduce environmental impact. The focus is on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Atom Economy: The principle of atom economy is central to designing greener synthetic routes. In the context of enolate formation, the ideal reaction would incorporate all the atoms from the reactants into the final product. The use of catalytic rather than stoichiometric amounts of a base can significantly improve atom economy by reducing the amount of waste generated.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. libretexts.org Research into catalytic methods for enolate formation is ongoing, with the aim of replacing traditional stoichiometric bases like sodium hydride or sodium amide, which generate significant waste. libretexts.orgcnr.it The development of efficient and selective catalysts can lead to cleaner and more sustainable processes.

Safer Solvents and Auxiliaries: The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The selection of greener solvents, such as bio-based solvents or water, is preferred over hazardous organic solvents. Solvent selection guides can aid in choosing environmentally benign options for the synthesis and purification of this compound.

The following table summarizes the application of key green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in Enolate Synthesis
Prevention Designing synthetic routes that minimize waste generation from the outset.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or using safer alternatives.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.
Catalysis Using catalytic reagents in preference to stoichiometric reagents. libretexts.org

By integrating these green chemistry principles into the synthesis and purification of this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.

Fundamental Chemical Reactivity and Reaction Mechanisms

Nucleophilic Character of the Enolate Anion

The enolate anion of sodium 3-oxobut-1-en-1-olate is a powerful nucleophile due to the delocalization of the negative charge across the oxygen and the α-carbon atoms. This resonance stabilization makes the enolate a soft nucleophile, capable of attacking a wide range of electrophilic centers. The nucleophilic attack can occur at either the oxygen or the carbon atom, with the site of attack being influenced by the nature of the electrophile and the reaction conditions.

The nucleophilic character of enolates is fundamental to many carbon-carbon bond-forming reactions. For instance, in the presence of an alkyl halide, the enolate anion can undergo alkylation, forming a new carbon-carbon bond. This reaction is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex carbon skeletons. The choice of solvent and counter-ion can significantly influence the regioselectivity of the alkylation reaction.

Oxidation Reactions

The oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent and reaction conditions. These reactions are of interest for the synthesis of functionalized organic molecules.

Formation of Oxidized Derivatives

The oxidation of enolates can be achieved using a variety of oxidizing agents. For example, the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of α-hydroxy ketones. The reaction proceeds through the epoxidation of the enol double bond, followed by ring-opening of the epoxide. Other oxidizing agents, such as molecular oxygen in the presence of a suitable catalyst, can also be employed to introduce a hydroxyl group at the α-position.

The oxidation of the closely related acetylacetone (B45752) has been studied with various oxidants. For instance, permanganate (B83412) ions have been shown to oxidize acetylacetone, with the reaction kinetics and mechanism being dependent on the pH of the solution.

Investigation of Oxidizing Agent Specificity

The specificity of the oxidizing agent plays a crucial role in determining the outcome of the oxidation reaction. Strong oxidizing agents may lead to cleavage of the carbon-carbon bonds, resulting in smaller molecules. In contrast, milder and more selective oxidizing agents can be used to achieve specific transformations.

The table below summarizes the potential outcomes of the oxidation of this compound with different classes of oxidizing agents, based on the general reactivity of enolates.

Oxidizing Agent ClassPotential Oxidized Derivatives
Peroxy Acids (e.g., m-CPBA)α-Hydroxy-β-diketones
Metal Oxides (e.g., MnO₂)Oxidative coupling products
Ozone (O₃)Cleavage of the C=C bond

Reduction Reactions

The reduction of this compound offers a pathway to the synthesis of corresponding alcohols and other reduced forms, which are valuable building blocks in organic synthesis.

Synthesis of Corresponding Alcohols and Reduced Forms

The carbonyl group in the enolate can be reduced to a hydroxyl group, leading to the formation of an enol which can then tautomerize to the corresponding β-hydroxy ketone, 4-hydroxy-2-butanone (B42824). Further reduction of the ketone functionality would yield the corresponding diol, butane-1,3-diol. The selective reduction of the carbonyl group in the presence of the carbon-carbon double bond is a key challenge and depends on the choice of the reducing agent.

The reduction of β-dicarbonyl compounds has been investigated, with reagents like sodium borohydride (B1222165) and lithium aluminum hydride being commonly employed. For example, the reduction of 1-phenyl-1,3-butanedione with baker's yeast has been shown to produce the corresponding (S)-3-hydroxy-1-phenyl-1-butanone with high chemo- and enantioselectivity. researchgate.net

Efficacy of Various Reducing Agents

The choice of reducing agent is critical for controlling the outcome of the reduction of this compound. Mild reducing agents may selectively reduce the carbonyl group, while stronger reducing agents might also reduce the carbon-carbon double bond.

Sodium Borohydride (NaBH₄) : This is a relatively mild reducing agent that is often used for the selective reduction of aldehydes and ketones. youtube.comchemguide.co.uk In the case of this compound, NaBH₄ would be expected to reduce the carbonyl group to a hydroxyl group, leading to the formation of 4-hydroxy-2-butanone after protonation. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride to the carbonyl carbon. chemguide.co.ukresearchgate.netnih.gov

Lithium Aluminum Hydride (LiAlH₄) : This is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and carboxylic acids. adichemistry.comchemistrysteps.comyoutube.commasterorganicchemistry.com When reacting with this compound, LiAlH₄ is expected to reduce the carbonyl group to a hydroxyl group. Depending on the reaction conditions, it may also reduce the carbon-carbon double bond. The mechanism also involves a nucleophilic hydride attack on the carbonyl carbon. adichemistry.comchemistrysteps.comyoutube.com

The following table provides a comparative overview of the expected efficacy of these two common reducing agents in the reduction of this compound.

Reducing AgentExpected Product(s)Notes
Sodium Borohydride (NaBH₄)4-Hydroxy-2-butanoneSelective for the carbonyl group.
Lithium Aluminum Hydride (LiAlH₄)Butane-1,3-diolReduces both the carbonyl group and potentially the C=C double bond.

Substitution Reactions

The delocalized anionic charge of the 3-oxobut-1-en-1-olate ion makes it an excellent nucleophile, capable of reacting with a wide range of electrophiles. This reactivity is harnessed in alkylation and acylation reactions to form new carbon-carbon and carbon-oxygen bonds.

Enolate as a Nucleophile in Alkylation and Acylation

This compound serves as a potent carbon-centered nucleophile in substitution reactions. The negative charge is delocalized between the two oxygen atoms and the central carbon atom (C2), but in many substitution reactions, the carbon acts as the primary site of attack.

Alkylation: In the presence of alkyl halides (e.g., methyl iodide), the enolate ion readily participates in SN2 reactions. The nucleophilic carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the central position of the dicarbonyl compound. This process is a cornerstone of forming 3-substituted 2,4-pentanedione derivatives. wikipedia.org

Acylation: Similarly, the enolate reacts with acylating agents like acyl chlorides or anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the enolate carbon attacks the carbonyl carbon of the acylating agent. This results in the formation of a tri-carbonyl compound, which is a valuable synthetic intermediate.

Regioselectivity and Stereoselectivity in Substituted Enolate Formation

The 3-oxobut-1-en-1-olate ion is an ambident nucleophile, meaning it has two potential nucleophilic sites: the central carbon (C-alkylation) and the oxygen atom (O-alkylation). wikipedia.orgic.ac.uk The outcome of the reaction is highly dependent on the reaction conditions, a concept often explained by the Hard and Soft Acids and Bases (HSAB) principle. The oxygen atom is a "hard" nucleophilic center, while the carbon atom is a "soft" center. bham.ac.uk

The regioselectivity of the alkylation can be controlled by several factors: egyankosh.ac.in

Electrophile: "Hard" electrophiles, such as trimethylsilyl (B98337) chloride, preferentially react at the hard oxygen site to yield silyl (B83357) enol ethers (O-alkylation). pharmaxchange.info "Soft" electrophiles, like methyl iodide, favor reaction at the soft carbon site (C-alkylation). ic.ac.ukpharmaxchange.info

Solvent: Polar aprotic solvents can solvate the sodium cation, leaving the oxygen atom more exposed and reactive, which can increase the amount of O-alkylation. Protic solvents can hydrogen-bond with the oxygen atom, hindering its reactivity and thus favoring C-alkylation. ic.ac.uk

Cation: The nature of the counter-ion influences the ion pair's aggregation and the reactivity of the enolate. Tightly coordinated cations like Li⁺ tend to favor C-alkylation, whereas larger, less-coordinating cations like K⁺ can lead to more O-alkylation. quimicaorganica.org

Stereoselectivity is not a primary concern for the reaction of this compound itself as it is an achiral molecule. However, if the enolate or the electrophile possesses a chiral center, the formation of diastereomers becomes possible, and the reaction conditions can be tuned to favor the formation of a specific stereoisomer.

Table 1: Factors Influencing Regioselectivity in Enolate Alkylation
FactorFavors C-Alkylation (Soft Attack)Favors O-Alkylation (Hard Attack)
Electrophile Soft electrophiles (e.g., CH₃I, Allyl Bromide)Hard electrophiles (e.g., (CH₃)₃SiCl, Acyl Chlorides)
Solvent Protic solvents (e.g., Ethanol)Polar aprotic solvents (e.g., THF, DMSO)
Counter-ion Tightly coordinating (e.g., Li⁺)Loosely coordinating (e.g., K⁺)
Temperature Higher temperatures (thermodynamic control)Lower temperatures (kinetic control)

Condensation and Cyclization Reactions

The 1,3-dicarbonyl moiety, from which this compound is derived, is a classic building block for the synthesis of cyclic compounds. Its ability to act as both a nucleophile (via the enolate) and a potential electrophile makes it ideal for cyclocondensation reactions.

Role in Cyclocondensation Processes

This compound is a key reactant in multicomponent reactions that efficiently construct complex ring systems. A prominent example is the Hantzsch pyridine (B92270) synthesis. wikipedia.org In this reaction, two equivalents of a β-ketoester (like ethyl acetoacetate (B1235776), a relative of acetylacetone) condense with an aldehyde and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). thermofisher.com The process involves initial Knoevenagel condensation and Michael addition steps, ultimately leading to the formation of a 1,4-dihydropyridine (B1200194) ring, which can then be oxidized to the corresponding aromatic pyridine. organic-chemistry.org

Participation in N-Heterocycle Construction

The reaction of 1,3-dicarbonyl compounds with dinucleophiles is a powerful and straightforward method for synthesizing a wide variety of nitrogen-containing heterocycles. nih.gov this compound (or its parent compound, acetylacetone) is frequently used for this purpose.

Pyrazoles: Condensation with hydrazine (B178648) or its derivatives yields pyrazoles. researchgate.net The reaction proceeds by initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to form the stable, aromatic pyrazole (B372694) ring. nih.gov

Pyrimidines: Reaction with compounds containing an N-C-N fragment, such as urea, thiourea, or amidines, leads to the formation of pyrimidine (B1678525) rings. The dinucleophile attacks both carbonyl carbons, leading to a cyclization-condensation cascade that forms the six-membered heterocyclic system. nih.gov

Table 2: N-Heterocycle Synthesis from Acetylacetone/Enolate
ReactantResulting HeterocycleGeneral Reaction Type
Hydrazine (H₂N-NH₂)PyrazolePaal-Knorr Synthesis
Urea (H₂N-CO-NH₂)PyrimidinoneCyclocondensation
Guanidine (H₂N-C(NH)-NH₂)AminopyrimidineCyclocondensation
Ammonia + AldehydePyridine (via Dihydropyridine)Hantzsch Synthesis

Enolate Tautomerism and Isomerization Pathways

This compound is the conjugate base of acetylacetone (2,4-pentanedione), a compound famous for its keto-enol tautomerism. The enolate ion is the central intermediate in the interconversion between the keto and enol forms under basic conditions. libretexts.org

The process begins with the abstraction of an acidic α-hydrogen from the central carbon of the diketone by a base, forming the resonance-stabilized enolate. youtube.com Protonation of the enolate on the oxygen atom yields the enol tautomer, while protonation on the carbon atom regenerates the keto form.

For most simple ketones and aldehydes, the keto-enol equilibrium heavily favors the keto form. libretexts.org However, acetylacetone is a notable exception. In the gas phase or in non-polar solvents, the enol form is significantly more stable and is the predominant tautomer. calstate.edu This enhanced stability is attributed to two key factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a stable, delocalized π-system. youtube.com

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring. youtube.comcalstate.edu

The position of this equilibrium is highly sensitive to the solvent. In polar, hydrogen-bond-donating solvents like water, the solvent molecules can form intermolecular hydrogen bonds with the keto form, disrupting the intramolecular hydrogen bond of the enol and shifting the equilibrium toward the keto tautomer. acs.org The high stability of the enol form explains the pronounced acidity of the α-hydrogens in acetylacetone and the ease with which this compound can be prepared. wikipedia.org

Table 3: Keto-Enol Equilibrium of Acetylacetone in Various Solvents
Solvent% Enol Form% Keto Form
Gas Phase~95%~5%
Carbon Tetrachloride (CCl₄)95%5%
Dimethyl Sulfoxide (DMSO)63%37%
Water (H₂O)17%83%

E/Z Isomerism and its Influence on Reactivity

The enolate of 3-oxobutanal can exist as two geometric isomers, the E and Z isomers, which differ in the spatial arrangement of the substituents around the carbon-carbon double bond. The geometry of the enolate can significantly influence its stereoselectivity in subsequent reactions, such as aldol (B89426) additions and alkylations.

The formation of E versus Z enolates is influenced by several factors, including the steric bulk of the substituents and the choice of base and solvent. fiveable.mefiveable.me Generally, E-enolates are favored in acyclic systems due to reduced steric interactions between bulky groups. fiveable.me Conversely, Z-enolates can be favored in cyclic systems or when specific bases are used. fiveable.me The stereochemical outcome of reactions involving enolates is often dictated by the enolate geometry. fiveable.me For instance, in aldol reactions, (Z)-enolates are often observed to exhibit higher stereoselectivity compared to their (E)-counterparts. stackexchange.com

Table 1: General Factors Influencing E/Z Enolate Geometry

FactorInfluence on Isomer PreferenceRationale
Steric Bulk of Substituents Increased bulk favors the E isomerMinimizes steric repulsion between substituents on the double bond. fiveable.me
Base Strong, bulky bases (e.g., LDA) can favor the Z isomer in certain systems.The base can coordinate with the metal cation and influence the transition state geometry. fiveable.me
Solvent Polar aprotic solvents may favor E enolate formation.Solvation can affect the stability of the transition state leading to each isomer. fiveable.me
Temperature Lower temperatures (kinetic control) can favor the less stable isomer.The product distribution is determined by the relative rates of formation. fiveable.me

The reactivity of the E and Z isomers can differ significantly. The orientation of the substituents can affect the approach of an electrophile, leading to different stereochemical outcomes. This control over stereochemistry is a cornerstone of modern organic synthesis.

Keto-Enol Equilibrium Dynamics in Related Systems

This compound is the salt of the enol form of 3-oxobutanal. In solution, this enolate is in equilibrium with its keto tautomer, 3-oxobutanal. The position of this equilibrium is crucial as it dictates the concentration of the reactive enolate species. For simple monocarbonyl compounds, the keto form is generally favored at equilibrium. libretexts.org However, for β-dicarbonyl compounds like 3-oxobutanal, the enol form can be significantly stabilized, shifting the equilibrium. libretexts.orglibretexts.org

The stability of the enol tautomer in β-dicarbonyl systems is attributed to two primary factors:

Conjugation: The double bond of the enol is conjugated with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability. libretexts.orglibretexts.org

Intramolecular Hydrogen Bonding: In the enol form, a stabilizing intramolecular hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen, creating a stable six-membered ring-like structure. libretexts.orglibretexts.org

The keto-enol equilibrium is highly dependent on the solvent. missouri.educdnsciencepub.comrsc.org Generally, the proportion of the enol form is higher in nonpolar solvents, where the intramolecular hydrogen bond is more significant. In polar, protic solvents, the solvent molecules can form hydrogen bonds with the carbonyl group, disrupting the intramolecular hydrogen bond and favoring the more polar keto form. missouri.edu

Table 2: Keto-Enol Equilibrium for Acetylacetone (a related β-dicarbonyl compound) in Various Solvents

SolventDielectric Constant (ε)% Enol Form
Hexane1.8897
Carbon Tetrachloride2.2493
Benzene2.2886
Diethyl Ether4.3479
Chloroform4.8163
Acetone (B3395972)20.727
Water80.115

This data is for acetylacetone and is presented to illustrate the general trend of solvent effects on the keto-enol equilibrium of β-dicarbonyl compounds.

The presence of substituents can also influence the keto-enol equilibrium. Electron-withdrawing groups can increase the acidity of the α-hydrogen, which can affect the position of the equilibrium. walisongo.ac.id The specific dynamics of the keto-enol equilibrium for 3-oxobutanal will determine the availability of the nucleophilic enolate for reactions.

Applications in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Strategies

The chemistry of enolates is fundamental to many carbon-carbon bond-forming reactions in organic synthesis. Enolates are powerful nucleophiles, with their reactivity stemming from a resonance structure that delocalizes the negative charge between the α-carbon and the oxygen atom. rsc.org Sodium 3-oxobut-1-en-1-olate is a classic example of a resonance-stabilized enolate anion, making it an excellent nucleophile for creating new carbon-carbon bonds.

A primary application is in formylation reactions, where C-H acidic ketones are treated with an alkyl formate (B1220265) and a base, such as sodium methoxide (B1231860). wikipedia.org In this crossed Claisen condensation, the enolate formed from the ketone attacks the alkyl formate, generating a resonance-stabilized carbonyl enolate anion. wikipedia.org this compound is the thermodynamically stable salt that can often be isolated directly from the formylation of acetone (B3395972). wikipedia.org This stability allows it to be stored and used as a reliable four-carbon building block in subsequent synthetic steps. Upon controlled acidification, it is converted into its tautomeric β-oxoaldehyde form (3-oxobutanal), which is a highly reactive intermediate for further transformations.

Table 1: Key Carbon-Carbon Bond Formation Reactions

Reaction TypeRole of this compoundProduct Class
Formylation (Synthesis) Isolated product from the formylation of acetone.β-Ketoenolate Salt
Cyclocondensation Acts as a 1,3-dielectrophile precursor (after acidification).Heterocycles, Aromatics
Aldol-type Condensations Serves as the enolate component or its precursor.Polyketides, Complex Alcohols

Precursor Chemistry for Complex Molecular Architectures

The bifunctional nature of the β-oxoaldehyde generated from this compound makes it an ideal precursor for assembling complex molecules. researchgate.net It contains two electrophilic centers, which are ideal counterparts for reactions with doubly functionalized nucleophiles. wikipedia.orgresearchgate.net

In the realm of fine chemicals, this compound is valued as a precursor to β-oxoaldehydes. These aldehydes are crucial intermediates for a variety of high-value chemical products. rsc.org Its ability to introduce a four-carbon chain with specific functionalities is exploited in the synthesis of specialty chemicals used in various industries. The stable salt form is particularly advantageous as it can be handled and measured accurately before being converted into the more reactive, and often less stable, aldehyde in situ for the subsequent reaction.

Many agrochemicals are based on heterocyclic scaffolds, which are efficiently synthesized using 1,3-dicarbonyl compounds. wikipedia.org As a stable precursor to 3-oxobutanal, this compound is a key starting material for producing heterocyclic compounds that form the core of certain pesticides and herbicides.

In dye production, pyrazolone (B3327878) derivatives are significant intermediates, particularly for azopyrazolone dyes like tartrazine (B75150) and various pigments. wikipedia.org The synthesis of the pyrazolone ring was historically achieved through the condensation reaction of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine (B178648) derivative. wikipedia.org Given that this compound is a synthetic equivalent of acetoacetaldehyde, it serves as a suitable 1,3-dicarbonyl precursor for creating the pyrazolone core, which is then coupled with a diazonium salt to produce a wide range of colorful dyes. wikipedia.orgresearchgate.net

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry. This compound is a valuable intermediate for producing a variety of these essential pharmaceutical scaffolds. rsc.org Through cyclocondensation reactions with dinucleophiles, the corresponding β-oxoaldehyde can be readily converted into pyrazoles, isoxazoles, and pyrimidines. rsc.org These heterocycles are core components of many pharmaceutical agents, and the use of this sodium enolate provides a reliable and scalable route for their synthesis. Pyrazolone derivatives, for instance, are not only used in dyes but are also among the oldest synthetic pharmaceuticals, including analgesics like antipyrine (B355649) (phenazone) and dipyrone (B125322) (metamizole). wikipedia.org

The total synthesis of complex natural products requires efficient and stereoselective methods for constructing intricate molecular architectures. Enolates are critical intermediates in many key reactions used in this field, such as the aldol (B89426) reaction, which is a powerful tool for carbon-carbon bond formation. Asymmetric aldol reactions using various enolates have been employed as key steps in the synthesis of bioactive natural products. The utility of this compound lies in its role as a stable, easily handled C4 building block that can be used to introduce a keto-aldehyde fragment into a growing molecular chain, setting the stage for subsequent cyclizations and functional group transformations essential for elaborating the final natural product structure.

Building Block for Aromatic and Heterocyclic Compounds

This compound, through its β-oxoaldehyde form, is a well-established three-carbon atom building block for the synthesis of five-, six-, and seven-membered aromatic and heterocyclic compounds. wikipedia.orgresearchgate.net The two electrophilic centers of the 1,3-dicarbonyl system react readily with various dinucleophiles in cyclocondensation reactions. researchgate.net

For example:

Reaction with hydrazines yields pyrazoles.

Reaction with hydroxylamine yields isoxazoles.

Reaction with ureas or amidines yields pyrimidines.

This versatility makes it a cornerstone reactant in synthetic organic chemistry for creating a vast library of cyclic compounds from a simple, commercially available precursor.

Table 2: Heterocyclic Scaffolds from this compound

Dinucleophile ReactantResulting HeterocycleSignificance / Application Area
Hydrazine (and derivatives) Pyrazole (B372694)Pharmaceuticals, Dyes, Agrochemicals
Hydroxylamine IsoxazolePharmaceuticals, Agrochemicals
Urea / Amidines Pyrimidine (B1678525)Pharmaceuticals (e.g., Barbiturates), DNA/RNA bases
1,2-Diamines DiazepineCNS-active Pharmaceuticals

Generation of Ligands and Coordination Compounds (theoretical exploration)

This compound, more commonly known in scientific literature as sodium acetylacetonate (B107027) (Na(acac)), serves as a crucial precursor for the generation of the versatile acetylacetonate (acac⁻) ligand. wikipedia.orgcymitquimica.com This anion is a fundamental building block in coordination chemistry, capable of forming stable complexes with a vast array of metal ions. The utility of this compound stems from its function as a salt, readily dissociating in solution to provide the 3-oxobut-1-en-1-olate anion for subsequent coordination.

The acetylacetonate anion is a classic example of a bidentate chelating ligand. wikipedia.orglibretexts.org Theoretically, its coordination capability is rooted in the nucleophilic character of its two oxygen atoms. These atoms donate lone pairs of electrons to a central metal atom or ion, forming two coordinate covalent bonds. libretexts.orgwikipedia.org This process results in the formation of a highly stable six-membered chelate ring. wikipedia.orgwikipedia.org The stability of this ring is enhanced by the delocalization of electrons across the O-C-C-C-O backbone, a phenomenon that imparts a degree of aromatic character to the metallacycle. wikipedia.orgwikipedia.org

The general method for the synthesis of these coordination compounds involves the reaction of a metal salt with the acetylacetonate ligand. wikipedia.org Using this compound provides a direct and convenient source of the acetylacetonate anion, often leading to clean and efficient complex formation. The stoichiometry of the resulting complex is dependent on the oxidation state and coordination number of the central metal ion. For instance, trivalent metals like Fe³⁺ or Cr³⁺ typically form neutral, octahedral complexes with a general formula of M(acac)₃, while divalent metals such as Cu²⁺ form square planar M(acac)₂ complexes. wikipedia.orgdepauw.edu

The theoretical versatility of the acetylacetonate ligand allows for the formation of a wide range of coordination compounds with distinct geometries and electronic properties, dictated by the central metal ion. wikipedia.org

Table 1: Examples of Metal Coordination Compounds Derived from the Acetylacetonate Ligand

Metal IonComplex FormulaCoordination GeometryKey Characteristics
Chromium(III)Cr(acac)₃OctahedralHighly soluble in organic solvents; used as a spin relaxation agent in NMR spectroscopy. wikipedia.org
Manganese(III)Mn(acac)₃Distorted OctahedralHigh-spin complex; structure shows Jahn-Teller distortion; acts as a one-electron oxidant. wikipedia.orgblogspot.com
Iron(III)Fe(acac)₃OctahedralHigh-spin complex; exhibits catalytic activity in various organic reactions.
Cobalt(III)Co(acac)₃OctahedralLow-spin, diamagnetic complex; chiral, existing as non-superimposable mirror images. wikipedia.org
Copper(II)Cu(acac)₂Square PlanarIsomorphous with other M(acac)₂ complexes like those of Cr(II) and Pd(II). wikipedia.org
Titanium(IV)TiCl₂(acac)₂OctahedralFormed from TiCl₄ without the need for an added base; fluxional in solution. wikipedia.org

While O,O'-bidentate chelation is the predominant and most stable coordination mode, theoretical explorations and experimental findings have confirmed other, less common binding possibilities. For third-row transition metals such as platinum(II) and iridium(III), the acetylacetonate ligand can also bind through its central carbon atom (C3). wikipedia.org This C-bonded mode results in significantly different electronic properties and vibrational spectra for the complex compared to the more common O-bonded chelates. wikipedia.org The ability of the ligand to adopt various coordination modes, even if some are rare, underscores its electronic flexibility and theoretical importance in the design of novel coordination compounds.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information about the connectivity and chemical environment of atoms within Sodium 3-oxobut-1-en-1-olate.

Proton (¹H) NMR for Structural Elucidation

Proton NMR spectroscopy of the enolate of acetoacetate (B1235776) reveals characteristic signals that confirm its structure. The formation of the sodium enolate of ethyl acetoacetate leads to noticeable changes in the ¹H NMR spectrum compared to its keto-enol tautomers. Specifically, the resonance signals for the α-proton of the keto form, and the vinyl and hydroxyl protons of the enol form, are observed to disappear. In their place, a new, broader signal often appears.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-CH= 4.5 - 5.5 Doublet
=CH- 3.5 - 4.5 Doublet

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for enolates.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the carbon framework. The chemical shifts are indicative of the electronic environment of each carbon.

The carbonyl carbon (C=O) is expected to have the largest chemical shift, typically appearing far downfield. The two carbons of the enolate double bond (C=C-O⁻) will resonate in the olefinic region, with the carbon bearing the oxygen atom appearing at a higher chemical shift. The methyl carbon will have the smallest chemical shift, appearing in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 190 - 210
-C= 160 - 180
=C- 80 - 100

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Analysis of Carbonyl and Enolate Stretching Frequencies

The IR spectrum of an enolate ion is distinctly different from its corresponding keto and enol forms. For the sodium enolate of ethyl acetoacetate, the formation of the enolate results in the disappearance of the original ester carbonyl and keto carbonyl absorption bands. A new, characteristic band for the enolate anion appears. This band is a result of the delocalized π-system of the O-C=C moiety.

A study on the infrared spectra of enolate ions in ethanol (B145695) reported a characteristic absorption band for the ethyl acetoacetate enolate ion.

Table 3: Characteristic IR Absorption Frequencies for the Enolate of Ethyl Acetoacetate

Functional Group Absorption Frequency (cm⁻¹)
Enolate (C=C-O⁻) 1662 (strong)

Source: Data adapted from a study on the infrared spectra of enolate ions. The absence of a distinct carbonyl peak and the appearance of a strong band in the specified region are key indicators of enolate formation.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Molecular Weight Validation and Fragmentation Analysis

Obtaining a mass spectrum for a non-volatile salt like this compound typically requires soft ionization techniques such as Electrospray Ionization (ESI). In positive-ion ESI-MS, the compound would likely be detected as a sodium adduct of the enolate, or potentially as a cluster with additional sodium ions.

The expected molecular weight of this compound (C₄H₅NaO₂) is approximately 108.07 g/mol . The mass spectrum would be expected to show a prominent ion corresponding to this mass or related adducts. Fragmentation analysis would involve the breaking of the molecule into smaller, charged fragments, which can provide further structural information. For instance, the loss of neutral molecules like carbon monoxide (CO) or ketene (B1206846) (CH₂=C=O) from the parent ion could be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Possible Identity
[M+Na]⁺ 131.05 Sodium adduct of the neutral molecule
[M]⁺ 108.07 Molecular ion
[M-CH₃]⁺ 93.05 Loss of a methyl group

Note: This data is predictive. The actual fragmentation pattern can be complex and dependent on the ionization method and conditions.

LC-ESI/MSⁿ for Complex Mixture Analysis

Liquid Chromatography coupled with Electrospray Ionization tandem Mass Spectrometry (LC-ESI/MSⁿ) is a powerful technique for the analysis of this compound in complex matrices such as reaction mixtures or biological samples. amazonaws.comnih.gov This method offers high sensitivity and selectivity, allowing for the detection and structural elucidation of the target analyte even at low concentrations. amazonaws.com

The analysis typically begins with chromatographic separation via Liquid Chromatography (LC) to resolve the enolate from other components in the mixture. Electrospray Ionization (ESI) then generates ions from the eluted compounds. For this compound, detection can occur in either positive or negative ion mode. In negative ion mode, the 3-oxobut-1-en-1-olate anion ([M]-) is detected directly. In positive ion mode, adducts such as the sodium adduct of the parent acetylacetone (B45752) molecule may be observed.

Tandem mass spectrometry (MSⁿ) is employed for further structural confirmation. This involves selecting a specific precursor ion (e.g., the enolate anion), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. This fragmentation pattern provides a unique fingerprint for the molecule, enhancing the confidence of its identification in a complex sample. researchgate.net This multi-stage fragmentation is essential for distinguishing the analyte from isobaric interferences.

Table 1: Representative LC-ESI/MSⁿ Parameters for Analysis of this compound

ParameterValue / Description
LC System
ColumnReversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution ModeGradient
Flow Rate0.3 mL/min
Column Temperature35 °C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (MS¹)m/z 99.04 (for the enolate anion [C₅H₇O₂]⁻)
Fragmentation (MS²)Collision-Induced Dissociation (CID) of m/z 99.04
Potential Fragmentsm/z 84 (loss of CH₃), m/z 59 (acetyl fragment), m/z 41 (allyl fragment)
Capillary Voltage3.5 kV
Gas Temperature300 °C
Nebulizer Pressure30 psi

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling in Chemical Processes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for profiling impurities that may arise during its synthesis and storage. chromatographyonline.com Impurity profiling is critical in chemical manufacturing to ensure the quality and consistency of the final product. researchgate.net The method typically employs a reversed-phase column, which separates compounds based on their hydrophobicity.

A well-developed HPLC method can separate the main component, this compound, from various potential impurities. researchgate.net These can include unreacted starting materials (e.g., acetylacetone), by-products from side reactions, or degradation products. researchgate.net A UV detector is commonly used, as the enolate system possesses a chromophore that absorbs in the UV spectrum. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified. For comprehensive impurity profiling, coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of unknown impurity peaks based on their mass-to-charge ratio. researchgate.net

Table 2: Representative HPLC Method Parameters for Purity Assessment

ParameterValue / Description
ColumnAgilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseIsocratic mixture of Tetrahydrofuran and Water (15:85, v/v) containing a buffer such as 0.1 M Monosodium Phosphate, adjusted to pH 4.0 - 5.0. researchgate.net
Flow Rate0.6 mL/min researchgate.net
Column Temperature30 °C researchgate.net
DetectionUV Absorbance at 270 nm researchgate.net
Injection Volume10 µL
PurposeTo separate the sodium enolate from acetylacetone and other process-related impurities. researchgate.net

Preparative Chromatography for Isomer Isolation

This compound is the sodium salt of the enol tautomer of acetylacetone. While the salt form stabilizes the enolate structure, the parent compound, acetylacetone, exists in a dynamic equilibrium with its keto tautomer. rsc.org In certain solution conditions, particularly if the pH is altered, the enolate may exist in equilibrium with the keto form. Preparative chromatography can be employed to isolate the desired enol form from any keto tautomer that may be present, ensuring a pure starting material for subsequent reactions or analysis.

The separation of these rapidly interconverting tautomers is challenging and often requires specialized conditions. chromforum.org Low-temperature HPLC is a key technique for this purpose, as reducing the temperature slows the rate of tautomerization, allowing for the chromatographic separation of the two forms. rsc.org A normal-phase column (e.g., silica (B1680970) gel) with a non-polar mobile phase can be effective for separating the more polar keto form from the less polar, intramolecularly hydrogen-bonded enol form. rsc.org The collected fractions corresponding to the pure enol tautomer can then be used to generate the high-purity sodium salt.

Table 3: Representative Preparative Chromatography Parameters for Tautomer Isolation

ParameterValue / Description
ColumnSilica Gel (e.g., 250 mm x 20 mm)
Mobile PhaseHexane and Propan-1-ol with a small amount of acetic acid. rsc.org
Elution ModeIsocratic
Flow Rate10-20 mL/min (typical for preparative scale)
Column TemperatureLow Temperature (-20 to -50 °C) to slow keto-enol interconversion. rsc.org
DetectionUV Absorbance
Sample LoadDependent on column capacity, typically in the milligram to gram range
ObjectiveBaseline separation of the enol tautomer of acetylacetone from its corresponding keto form. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties.

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting spectroscopic parameters such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of Sodium 3-oxobut-1-en-1-olate, theoretical spectra can be generated. These computed spectra can then be compared with experimental data to aid in spectral assignment and structural elucidation.

Table 1: Illustrative Example of DFT-Calculated Vibrational Frequencies for a Related Enolate System (Sodium Acetylacetonate)

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch1650
C=C Stretch1580
CH₃ Asymmetric Stretch2980
CH₃ Symmetric Stretch2900
C-H In-plane Bend1420
C-H Out-of-plane Bend850

Note: This table is for illustrative purposes and represents typical calculated values for a similar sodium enolate, sodium acetylacetonate (B107027), as specific data for this compound is not available.

Elucidation of Electronic Structure and Reactivity

DFT is also a powerful tool for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized on the enolate system, specifically on the oxygen and the α-carbon, reflecting its nucleophilic character. The LUMO would be associated with the π* anti-bonding orbitals of the double bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing insights into the compound's reaction mechanisms. irjweb.comlibretexts.orgopenstax.orglibretexts.orgyoutube.com

Table 2: Illustrative Example of DFT-Calculated Electronic Properties for a Related Enolate System (Sodium Acetylacetonate)

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

Note: This table is for illustrative purposes and represents typical calculated values for a similar sodium enolate, sodium acetylacetonate, as specific data for this compound is not available.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.

Conformational Analysis and Intermolecular Interactions

While this compound is a relatively small and rigid molecule, MD simulations can still provide valuable information about its conformational preferences and intermolecular interactions in different environments, such as in solution or in the solid state. nih.govmdpi.comresearchgate.net These simulations can reveal how the sodium cation interacts with the enolate anion and with solvent molecules. Understanding these interactions is crucial for predicting the compound's solubility, crystal packing, and behavior in solution.

Specific MD simulation studies on this compound are not prevalent in the literature. However, such studies on similar β-dicarbonyl compounds have been used to explore their conformational landscapes and interactions with their surroundings.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to chemical activity/selectivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity.

While QSAR is more commonly applied in drug discovery, the principles can be extended to understand the chemical reactivity and selectivity of a series of related compounds. For a series of substituted sodium enolates, a QSAR study could correlate descriptors (such as electronic properties calculated by DFT, steric parameters, and hydrophobicity) with their reactivity in a particular chemical transformation. This could lead to a predictive model for the reactivity of new, unsynthesized enolates.

There are no specific QSAR studies reported in the literature for this compound. However, the methodology has been applied to β-dicarbonyl compounds to understand their neuroprotective properties, which are linked to their ability to act as nucleophiles. nih.govnih.gov

Molecular Docking and Binding Site Analysis (Generalized to chemical interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a generalized chemical context, molecular docking can be used to study the interaction of this compound with other molecules, such as catalysts, reagents, or the active site of an enzyme. This can provide insights into the binding modes and interaction energies, helping to explain the selectivity and mechanism of chemical reactions. For instance, docking could be used to model the interaction of the enolate with a metal center in a catalytic cycle. scielo.org.zajscimedcentral.comnih.gov

As with the other computational methods, specific molecular docking studies involving this compound are not widely reported.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity and selectivity of chemical reactions. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. For this compound, FMO analysis would provide crucial insights into its behavior as a nucleophile.

Homo and LUMO Energetics

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are fundamental descriptors of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of the 3-oxobut-1-en-1-olate anion, the HOMO is expected to be a π-type orbital with significant electron density on the oxygen and the α-carbon, reflecting its nucleophilic character. The LUMO would likely be a π* antibonding orbital.

Computational calculations, such as those employing Density Functional Theory (DFT), would provide precise energy values for these orbitals. While specific data for this compound is not available, a hypothetical, yet representative, set of energetics for a generic enolate system is presented in the table below to illustrate the concept.

Illustrative HOMO-LUMO Energetics for a Generic Enolate Anion
OrbitalEnergy (eV)Description
HOMO-2.5Highest Occupied Molecular Orbital, indicative of nucleophilicity.
LUMO+1.8Lowest Unoccupied Molecular Orbital, indicative of electrophilicity.
HOMO-LUMO Gap4.3Energy difference, related to chemical stability and reactivity.

Prediction of Reaction Pathways and Selectivity

A detailed FMO analysis would map the lobes of the HOMO, providing a visual and quantitative basis for predicting the regioselectivity of reactions with various electrophiles. For instance, the interaction between the enolate's HOMO and an electrophile's LUMO would be analyzed to determine the most favorable orientation for reaction, thus predicting the stereochemical outcome.

Analysis of Non-Covalent Interactions (e.g., Chalcogen Bonding)

The interaction between the 3-oxobut-1-en-1-olate anion and the sodium cation is a key aspect of its structure and reactivity. This is an example of a non-covalent ion-ion interaction. The nature of this interaction can be influenced by the solvent, with more polar solvents potentially leading to solvent-separated ion pairs, while less polar solvents might favor contact ion pairs.

Computational studies can model these interactions and provide information on the geometry and strength of the sodium-enolate bond. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the bonding.

While chalcogen bonding specifically involves elements from Group 16, a broader analysis of non-covalent interactions would be relevant. For this compound, this would primarily involve the electrostatic interaction with the sodium ion. Studies on alkali metal cations have shown that their interactions are predominantly electrostatic in nature. researchgate.net The size of the cation can influence the structure and reactivity of the resulting metal-enolate complex. nih.gov

Stereoelectronic Effects and Conformational Preferences

The geometry and reactivity of the 3-oxobut-1-en-1-olate anion are governed by stereoelectronic effects. For the enolate to form, the α-C-H bond must be able to overlap with the π-system of the carbonyl group. The resulting enolate is a planar, delocalized system.

The presence of the sodium counterion can significantly influence the conformational preferences of the enolate. The sodium ion can coordinate with the oxygen and carbon atoms of the enolate, leading to specific geometric arrangements. Computational modeling can predict the most stable conformations of the sodium enolate, taking into account the coordination of the sodium ion and potential interactions with solvent molecules. The conformation of the metal enolate is crucial in determining the stereochemical outcome of its reactions. For instance, the aggregation state of alkali metal enolates (monomeric, dimeric, etc.) can be influenced by the metal ion and solvent, which in turn affects their reactivity.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Transformations

The unique structure of sodium 3-oxobut-1-en-1-olate, featuring a delocalized negative charge across its oxygen and γ-carbon atoms, makes it a potent bis-nucleophile. mdpi.comwikipedia.org Future research is expected to harness this dual reactivity to develop novel synthetic transformations. While its participation in classic vinylogous reactions like aldol (B89426) and Michael additions is known, there is considerable scope for expansion. acs.orgnih.gov

Emerging areas of focus include its application in asymmetric catalysis to control the stereochemical outcome of reactions at the γ-carbon. nih.gov The development of new catalytic systems that can differentiate between the oxygen and carbon nucleophilic sites will be crucial for enhancing the synthetic utility of this reagent. Furthermore, its role as a C4 building block in multicomponent reactions is an area ripe for exploration, potentially leading to the efficient, one-pot synthesis of complex heterocyclic and carbocyclic frameworks. nih.gov

Potential Novel Transformation Description Key Research Focus
Asymmetric Vinylogous AdditionsEnantioselective and diastereoselective addition to various electrophiles.Development of chiral ligands and catalysts.
Multicomponent ReactionsUse as a four-carbon building block in cascade reactions.Design of novel reaction sequences for molecular complexity.
Annulation ReactionsFormation of cyclic structures through sequential bond formation.Exploration of cycloaddition pathways.
C-H FunctionalizationDirect functionalization of the enolate backbone.Development of transition-metal-catalyzed C-H activation protocols.

Integration into Catalytic Cycles

This compound is not only a reagent but also a potential ligand or precursor in the development of novel catalysts. Its parent compound, acetylacetone (B45752), is a well-known bidentate ligand in coordination chemistry, forming stable complexes with a wide range of metal ions. wikipedia.orgcymitquimica.com The sodium salt can serve as a convenient starting material for the in situ generation of these metal acetylacetonate (B107027) complexes, which are widely used as catalysts in various organic transformations, including polymerization, oxidation, and cross-coupling reactions. biofuranchem.comnanotrun.com

Future research will likely focus on designing and synthesizing novel transition metal complexes with modified 3-oxobut-1-en-1-olate ligands. By introducing functional groups onto the ligand backbone, it may be possible to fine-tune the electronic and steric properties of the resulting metal catalysts, leading to enhanced activity, selectivity, and substrate scope. Furthermore, the use of this sodium salt as a precursor for supported catalysts on solid matrices could lead to the development of robust and recyclable catalytic systems for sustainable chemical processes. nanotrun.com

Advanced Materials Science Applications (as a building block or precursor)

In the realm of materials science, this compound holds promise as a versatile building block and precursor for the synthesis of advanced materials. Its ability to chelate metal ions makes it an excellent candidate for the preparation of metal-organic frameworks (MOFs) and coordination polymers. cymitquimica.com These materials are of significant interest due to their high porosity and potential applications in gas storage, separation, and catalysis.

Moreover, this compound can serve as a precursor in the sol-gel synthesis of mixed metal oxide nanoparticles and thin films. biofuranchem.com The thermal decomposition of its metal complexes can yield finely dispersed metal oxide materials with controlled stoichiometry and morphology, which are crucial for applications in electronics, ceramics, and catalysis. Future investigations will likely explore the synthesis of novel nanomaterials with tailored properties using this versatile precursor.

Material Type Role of this compound Potential Applications
Metal-Organic Frameworks (MOFs)Organic linkerGas storage, separation, catalysis
Mixed Metal Oxide NanoparticlesPrecursor in sol-gel synthesisElectronics, ceramics, catalysts
Coordination PolymersBuilding blockLuminescent materials, sensors
Thin FilmsPrecursor for chemical vapor depositionProtective coatings, optical materials

Exploration in Mechanistic Organic Chemistry

A deeper understanding of the factors that control the reactivity and selectivity of this compound is crucial for its rational application in organic synthesis. Future research in mechanistic organic chemistry will likely focus on several key areas. Detailed kinetic and computational studies can elucidate the precise mechanism of its reactions, including the role of the sodium counter-ion and the solvent in influencing the aggregation state and nucleophilicity of the enolate. researchgate.net

Investigating the factors that govern the regioselectivity of its reactions (O- vs. C-alkylation) will be of particular importance. masterorganicchemistry.com Understanding the interplay of electronic and steric effects, as well as the nature of the electrophile, will enable chemists to predict and control the outcome of its reactions with greater precision. Furthermore, mechanistic studies of catalytic reactions involving this enolate will provide valuable insights into the active catalytic species and the reaction pathways, paving the way for the design of more efficient catalysts.

Application in Process Chemistry for Enhanced Selectivity and Efficiency

In the context of industrial-scale chemical synthesis, process chemistry aims to develop safe, cost-effective, and sustainable manufacturing processes. nalasengineering.com this compound offers several potential advantages in this regard. As a stable, solid material, it is easier to handle and store compared to many other strong bases and enolate precursors. libretexts.org

Q & A

Q. How is Sodium 3-oxobut-1-en-1-olate synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves deprotonation of 3-oxobut-1-en-1-ol using sodium hydride or sodium hydroxide in anhydrous solvents like THF. Characterization requires:
  • Crystallography : Use single-crystal X-ray diffraction (SHELX software ) to confirm molecular geometry.
  • Spectroscopy : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify proton and carbon environments.
  • Purity Analysis : Utilize HPLC or GC-MS with standardized protocols to ensure >98% purity .
    Experimental reproducibility demands strict adherence to protocols, including reagent specifications (e.g., anhydrous solvents) and equipment calibration .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to its reactivity with moisture and potential skin irritation .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.
  • First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. What analytical techniques are most effective for confirming structural integrity?

  • Methodological Answer :
  • Vibrational Spectroscopy : FT-IR to identify carbonyl (C=O) and enolate (C-O⁻) stretches.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns.
  • Elemental Analysis : Combustion analysis (C, H, O, Na) to validate stoichiometry .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals (e.g., B3LYP) or the Colle-Salvetti correlation-energy formula to model electron density and orbital interactions.
  • Basis Sets : Apply polarized basis sets (e.g., 6-311++G**) for accurate geometry optimization and charge distribution analysis.
  • Reactivity Insights : Calculate Fukui indices to predict nucleophilic/electrophilic sites .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Error Propagation : Quantify uncertainties in peak integration (NMR) or signal-to-noise ratios (MS) using statistical methods .
  • Comparative Analysis : Cross-validate with alternative techniques (e.g., X-ray vs. neutron diffraction for ambiguous hydrogen positions) .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify discrepancies .

Q. How does absolute hardness influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Hardness Calculation : Use the Parr-Pearson formula η=12(IA)\eta = \frac{1}{2}(I - A), where II and AA are ionization potential and electron affinity, derived via DFT .
  • Reactivity Trends : Lower η\eta values indicate higher softness, favoring reactions with soft electrophiles (e.g., alkyl halides). Compare with HSAB principle to predict reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.